Cinchophen vs. Probenecid and Benzbromarone: Historical Uricosuric Potency and Toxicity Benchmarking
Cinchophen was one of the first recognized uricosuric agents, demonstrating an ability to increase renal urate excretion and lower plasma uric acid levels in humans [1]. However, its clinical utility was nullified by a case fatality rate from hepatotoxicity approaching 50%, leading to its withdrawal in favor of safer alternatives [2]. In contrast, probenecid (introduced 1951) and benzbromarone (introduced 1965) are modern uricosurics with well-established clinical efficacy and manageable safety profiles [3]. While quantitative head-to-head uricosuric potency assays from the pre-1950 era are not standardized to modern metrics, the differentiation lies in the specific, extreme toxicodynamic signature of cinchophen, not shared by its therapeutic successors.
| Evidence Dimension | Hepatotoxicity Case Fatality Rate (Clinical Outcome) |
|---|---|
| Target Compound Data | Case fatality rate approaching 50% (reported in clinical use) |
| Comparator Or Baseline | Probenecid / Benzbromarone (Class baseline: Low incidence of severe/fatal hepatotoxicity in clinical use) |
| Quantified Difference | ≥ 50% fatality rate vs. low clinical incidence (specific rate not applicable/zero for modern comparators) |
| Conditions | Human clinical administration for gout, early-to-mid 20th century |
Why This Matters
This justifies cinchophen's continued procurement as a specific, potent hepatotoxic positive control in mechanistic DILI research, a role not served by modern, safer uricosurics.
- [1] ScienceDirect. Cinchophen Overview. (Referencing recognition of uricosuric effects ~100 years ago). View Source
- [2] Lewis JH, Stine JG. Nonsteroidal Antiinflammatory Drugs and Leukotriene Receptor Antagonists. In: Drug-Induced Liver Disease (Third Edition). 2013. (Case fatality rate ~50%). View Source
- [3] ScienceDirect. Cinchophen Overview. (Discussion of probenecid and benzbromarone as successors). View Source
